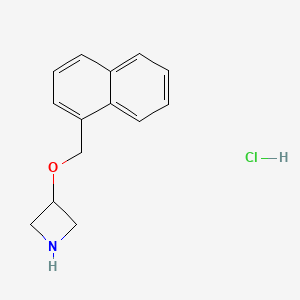

3-(Naphthalen-1-ylmethoxy)azetidin-Hydrochlorid

Übersicht

Beschreibung

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurowissenschaft

3-(Naphthalen-1-ylmethoxy)azetidin-Hydrochlorid: hat sich in der Neurowissenschaft, insbesondere bei der Erforschung von Neuroprotektiva, als vielversprechend erwiesen. Es wurde auf sein Potenzial untersucht, Gehirngewebe vor Ischämie/Reperfusionsschäden zu schützen, einer Art von Hirnschädigung, die auftritt, wenn die Blutversorgung des Gehirns nach einer Phase der Ischämie oder des Sauerstoffmangels wiederhergestellt wird .

Pharmakologie

In der Pharmakologie ist diese Verbindung aufgrund ihrer strukturellen Einzigartigkeit und potenziellen biologischen Aktivität von Interesse. Sie könnte als Leitverbindung für die Entwicklung neuer Therapeutika dienen, da sie einen Azetidin-Kern besitzt, der für seine Reaktivität und sein Vorkommen in verschiedenen bioaktiven Molekülen bekannt ist .

Biochemie

Biochemiker können This compound auf seine Wechselwirkung mit biologischen Makromolekülen untersuchen. Seine potenziellen Auswirkungen auf enzymatische Aktivitäten, Proteinbindung und Stoffwechselwege sind wichtige Forschungsgebiete, die zu Erkenntnissen über zelluläre Prozesse und Krankheitsmechanismen führen können .

Medizinische Chemie

Die Rolle der Verbindung in der medizinischen Chemie ist aufgrund ihres strukturellen Gerüsts von Bedeutung, das sich für chemische Modifikationen eignet. Dies macht sie zu einem wertvollen Gerüst für die Synthese verschiedener medizinischer Wirkstoffe, was möglicherweise zur Entdeckung neuer Medikamente führen kann .

Organische Synthese

In der organischen Synthese kann This compound als Baustein für die Konstruktion komplexer Moleküle verwendet werden. Sein Azetidinring bietet eine reaktive Stelle für verschiedene Umwandlungen, die die Synthese einer Vielzahl chemischer Einheiten ermöglicht .

Analytische Chemie

Diese Verbindung könnte in der analytischen Chemie aufgrund ihrer gut definierten Struktur und Eigenschaften als Standard oder Reagenz verwendet werden. Sie kann an der Methodenentwicklung für die Identifizierung, Quantifizierung von Verbindungen und die Untersuchung von Reaktionsmechanismen beteiligt sein .

Wirkmechanismus

Mode of Action

It has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (i/r) injury .

Biochemical Pathways

The compound has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (I/R) injury, suggesting it may interact with pathways involved in inflammation, oxidative stress, and apoptosis .

Result of Action

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (I/R) injury . The compound significantly improved neurological deficits and brain edema, and suppressed I/R-induced apoptosis . It also significantly attenuated I/R-induced inflammation and oxidative stress .

Biochemische Analyse

Biochemical Properties

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome c oxidase and Na+, K±ATPase, which are crucial for cellular respiration and ion transport, respectively . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular processes.

Cellular Effects

The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a role in reducing oxidative stress within cells . Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can modulate the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can activate signaling pathways such as the Akt pathway, which promotes cell survival and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride have been observed to change over time. This compound exhibits stability under normal storage conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are crucial for understanding the potential long-term applications of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects such as neuroprotection and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride.

Metabolic Pathways

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes such as cytochrome c oxidase and Na+, K±ATPase . These interactions can lead to changes in cellular energy metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.

Subcellular Localization

The subcellular localization of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it interacts with biomolecules and modulates cellular processes . Post-translational modifications and targeting signals may direct 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride to particular subcellular locations, influencing its efficacy and specificity in biochemical reactions.

Eigenschaften

IUPAC Name |

3-(naphthalen-1-ylmethoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWHTFLJVUPYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

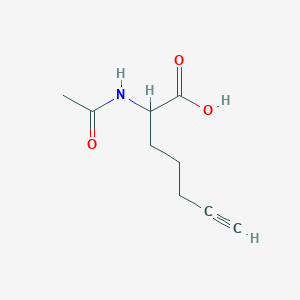

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

amine](/img/structure/B1466212.png)